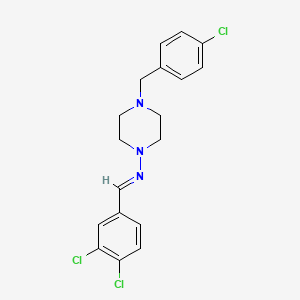
4-(4-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine
説明
4-(4-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as DCPIB, which is an acronym for its chemical name. In
作用機序
The mechanism of action of 4-(4-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine involves the inhibition of VRACs in astrocytes. VRACs are involved in the regulation of cell volume and are also responsible for the release of gliotransmitters. Inhibition of VRACs leads to a decrease in the release of gliotransmitters, which in turn leads to an improvement in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In addition to its effect on VRACs, it has been shown to have an inhibitory effect on the transient receptor potential melastatin 7 (TRPM7) channel. This channel is involved in the regulation of cellular magnesium homeostasis and has been shown to play a role in various physiological processes, including cardiac function and neuronal excitability.
実験室実験の利点と制限
One of the major advantages of 4-(4-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine is its specificity for VRACs and TRPM7 channels. This specificity allows for targeted inhibition of these channels without affecting other cellular processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 4-(4-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential application in the field of cancer research, where it has been shown to have an inhibitory effect on cancer cell proliferation. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of this compound for use in these fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. Its specificity for VRACs and TRPM7 channels makes it a promising candidate for targeted inhibition in these channels. Further research is needed to explore its potential applications in the treatment of neurodegenerative diseases and in the field of cancer research.
科学的研究の応用
4-(4-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been extensively studied for its potential application in various fields. One of the most promising applications is in the field of neuroscience, where it has been shown to inhibit the volume-regulated anion channels (VRACs) in astrocytes. This inhibition leads to a decrease in the release of gliotransmitters, which are involved in the regulation of synaptic transmission. This effect has been shown to improve the cognitive function of mice in various behavioral tests.
特性
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-4-1-14(2-5-16)13-23-7-9-24(10-8-23)22-12-15-3-6-17(20)18(21)11-15/h1-6,11-12H,7-10,13H2/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQKJLKNLNYERK-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3889890.png)

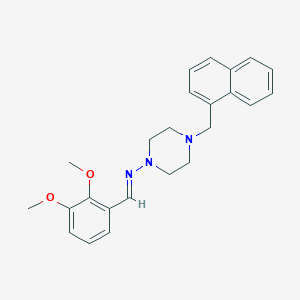
![N-[1-(4-bromophenyl)ethylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3889910.png)

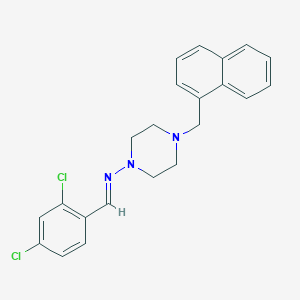
![4-(4-chlorobenzyl)-N-[1-(3,4-dimethoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B3889927.png)
![N'-{[2-(4-chlorophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3889932.png)

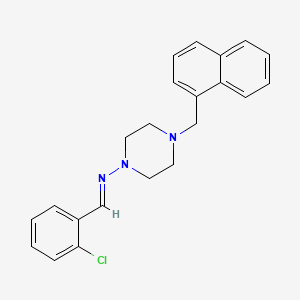
![3-[(4-ethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3889962.png)
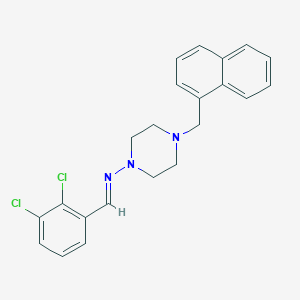
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3889988.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]acrylonitrile](/img/structure/B3889992.png)